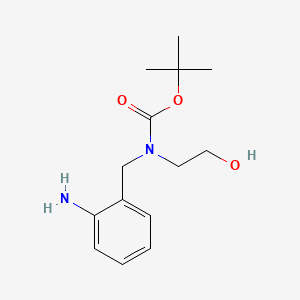
N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine” is a chemical compound. It is also known as "1-N-BOC-4-(2-AMINOBENZYL) PIPERIDINE" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: HOC6H4NHCO2C (CH3)3 . The molecular weight of this compound is 209.24 .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 140-144 °C (lit.) . It has a molecular weight of 209.24 .科学的研究の応用
Anticancer Agent Development
Hydroxyethylamine derivatives, including those similar to N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, have been evaluated for their cytotoxic potential against cancer cell lines. For instance, derivatives containing aromatic sulfonamides exhibited significant growth inhibition in vitro, highlighting their potential as lead compounds in anticancer drug discovery. The presence of electron-withdrawing groups on the sulfonamide ring and the free amino group in the hydroxyethylamine moiety were found to play critical roles in enhancing antitumoral activity (Facchinetti et al., 2014).
Metabolic Studies
N-Benzylphenethylamines, structurally related to this compound, have been subject to metabolic studies to understand their pharmacokinetics and potential psychoactive effects. Metabolic profiling in various models, including human liver microsomes and rats, has revealed insights into the metabolic pathways of these compounds, contributing to the safety assessment and regulatory evaluation of new psychoactive substances (Šuláková et al., 2021).
Synthetic Methodology
The compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, it has been used in the synthesis of 3-fluoroazetidine-3-carboxylic acid, showcasing its utility as a building block in medicinal chemistry for the development of cyclic fluorinated beta-amino acids (Van Hende et al., 2009). Additionally, its application in N-tert-butoxycarbonylation of amines highlights its significance in the modification of amine functionalities, crucial for the synthesis of protected amino acids and peptides (Heydari et al., 2007).
Pharmacokinetic Modulation
Modifying peptide nucleic acids (PNAs) with glycosylated side chains derived from this compound and similar molecules has been explored to modulate their pharmacokinetic properties. This strategy aims to improve the targeting and delivery of PNAs, offering a path toward the development of more effective therapeutic agents (Hamzavi et al., 2003).
Drug Development and Synthesis
The compound's derivatives are instrumental in drug development, serving as intermediates in the synthesis of novel therapeutic agents. For example, its use in the synthesis of N(9) methylated AHMA analogs with antitumor activity underscores its value in the discovery and development of new anticancer drugs (Redko et al., 2012).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBDAXLAMWXLLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127839 |
Source


|
| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437795-18-0 |
Source


|
| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

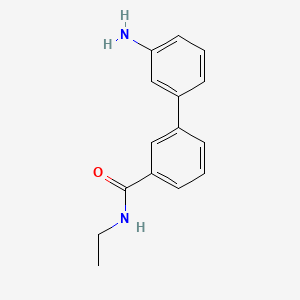
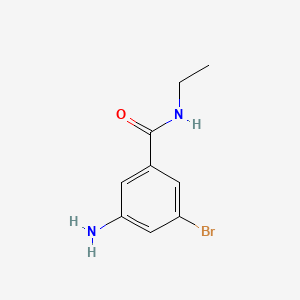

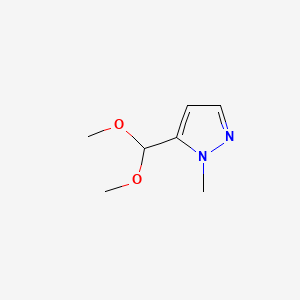

amine hydrochloride](/img/structure/B581706.png)




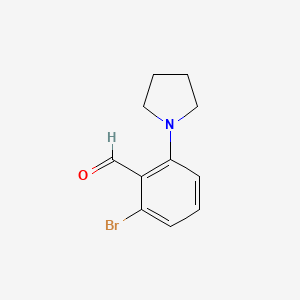
![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)
![1-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B581719.png)
